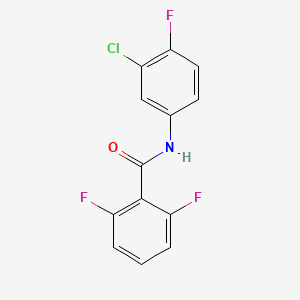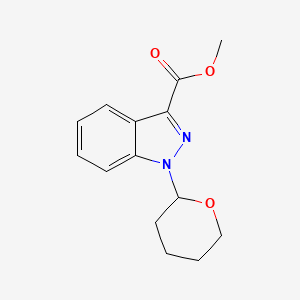
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the indazole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyran ring . The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction . The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as platinum or palladium may be used to facilitate the cyclization and esterification reactions . The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The tetrahydropyran ring may enhance the compound’s stability and bioavailability, facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine
- 2H-Pyran, tetrahydro-2-methyl-
- 2H-Pyran-2-one, tetrahydro-4-methyl-
Uniqueness
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate is unique due to its combination of a tetrahydropyran ring and an indazole core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
methyl 1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-18-14(17)13-10-6-2-3-7-11(10)16(15-13)12-8-4-5-9-19-12/h2-3,6-7,12H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
RKXOWYRZLFMHBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)C3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

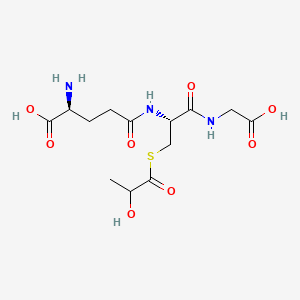
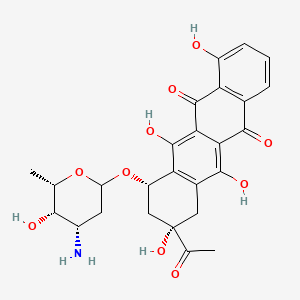

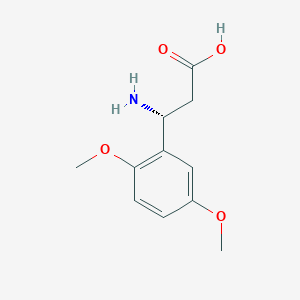
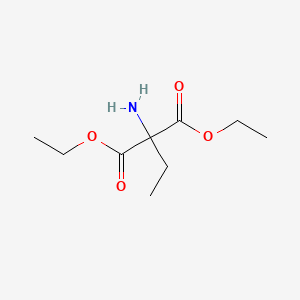
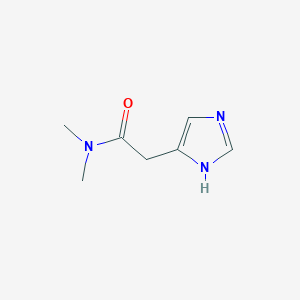


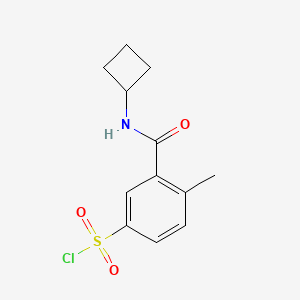
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
